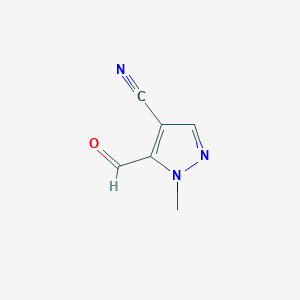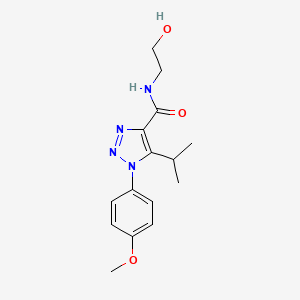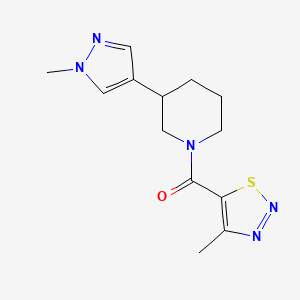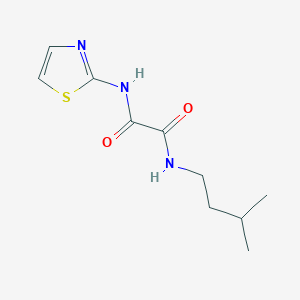
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This molecule is a thiazole-based compound that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate is not fully understood. However, it is believed that the thiazole moiety present in this molecule interacts with various enzymes and proteins involved in inflammation and cancer. The piperidine moiety present in this molecule interacts with viral and bacterial proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This molecule has been found to inhibit the activity of various enzymes and proteins involved in inflammation and cancer. It has also been found to inhibit the activity of viral and bacterial proteins, thereby preventing viral and bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate in lab experiments include its potential applications in medicinal chemistry and its ability to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and infectious diseases. The limitations of using this molecule in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate. One direction involves further studies on its potential applications in medicinal chemistry. Another direction involves further studies on its mechanism of action and the identification of its molecular targets. Additionally, future research could focus on the optimization of the synthesis method for this molecule and the development of analogs with improved properties.
Synthesemethoden
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate can be synthesized using various methods. One such method involves the reaction of tert-butyl 2-bromoacetate with 2-mercapto-4-(4-piperidinyl)-1,3-thiazole in the presence of a base such as potassium carbonate. Another method involves the reaction of tert-butyl 2-chloroacetate with 2-mercapto-4-(4-piperidinyl)-1,3-thiazole in the presence of a base such as sodium hydride. Both methods result in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. This molecule has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. The thiazole moiety present in this molecule has been found to possess anti-inflammatory and anticancer properties. The piperidine moiety present in this molecule has been found to possess antiviral and antibacterial properties.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)18-12(17)8-11-9-19-13(16-11)10-4-6-15-7-5-10/h9-10,15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGDVLGMWYYCLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CSC(=N1)C2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)




![Methyl 3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2509391.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2509397.png)
![N-(4-chlorophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509399.png)
![(E)-4-(Dimethylamino)-N-[1-(oxan-4-yl)propan-2-yl]but-2-enamide](/img/structure/B2509400.png)
![N'-benzyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2509401.png)
![8-(3-Chloro-4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2509402.png)